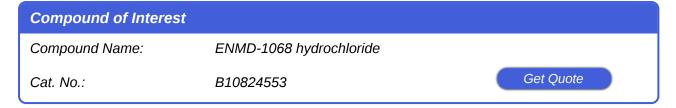


ENMD-1068 Hydrochloride: A Technical Guide to Target Validation Studies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for **ENMD-1068 hydrochloride**, a selective, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). The following sections detail the mechanism of action, key signaling pathways, and a summary of the preclinical evidence supporting its therapeutic potential in various inflammatory and proliferative diseases.

Core Target: Protease-Activated Receptor 2 (PAR2)

ENMD-1068, chemically known as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, has been identified as a small molecule antagonist of PAR2.[1] PAR2 is a G-protein-coupled receptor that is activated by serine proteases, playing a significant role in inflammation and other cellular processes.[1][2] The validation of PAR2 as the primary target of ENMD-1068 is supported by its ability to inhibit PAR2 activation and subsequent downstream signaling in various preclinical models.[2][3][4]

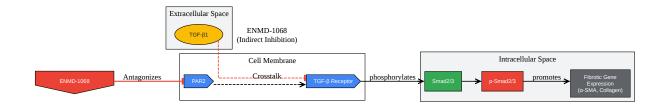
Mechanism of Action and Signaling Pathways

ENMD-1068 exerts its effects by blocking the activation of PAR2, thereby modulating key signaling pathways involved in inflammation, fibrosis, and cell proliferation. The primary pathways affected include:



- TGF-β1/Smad2/3 Signaling: In the context of liver fibrosis, ENMD-1068 has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[3] This inhibition leads to a reduction in the phosphorylation of Smad2/3, which in turn decreases the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[3]
- NF-κB Signaling: ENMD-1068 demonstrates anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[2] This leads to a dose-dependent reduction in the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6).[2]
- Pro-inflammatory and Angiogenic Signaling: The compound also reduces the levels of other key mediators such as monocyte chemotactic protein-1 (MCP-1) and vascular endothelial growth factor (VEGF), highlighting its anti-inflammatory and anti-angiogenic properties.[2]

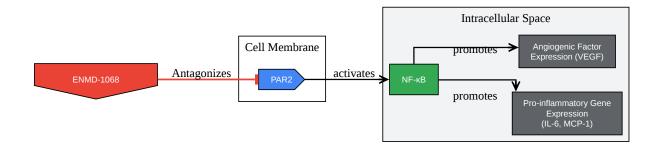
Below are diagrams illustrating these key signaling pathways and the proposed mechanism of action of ENMD-1068.



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ENMD-1068 Inhibition of the TGF-β1/Smad Signaling Pathway.





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ENMD-1068 Inhibition of the NF-kB Signaling Pathway.

Quantitative Data from Preclinical Studies

The efficacy of ENMD-1068 has been quantified in several preclinical models. The tables below summarize the key findings.

Table 1: In Vivo Efficacy in a Mouse Model of Endometriosis



Treatme nt Group	Dose	Lesion Size (mm³)	IL-6 Express ion	NF-κB Activati on	Cell Prolifer ation	Apopto sis	Referen ce
Vehicle Control	-	13.87 ± 2.45	High	High	High	Low	[2]
ENMD- 1068	25 mg/kg	Significa ntly Reduced	Dose- depende ntly Inhibited (P < .05)	Dose- depende ntly Inhibited (P < .05)	Dose- depende ntly Inhibited (P < .05)	Increase d (P < .05)	[2][5]
ENMD- 1068	50 mg/kg	2.53 ± 0.61 (P < .01 vs. control)	Dose- depende ntly Inhibited (P < .05)	Dose- depende ntly Inhibited (P < .05)	Dose- depende ntly Inhibited (P < .05)	Increase d (P < .05)	[2][5]

Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis Mouse Model

Treatment Group	Dose	Arthritic Index (Day 7 post-response)	Reference
Vehicle Control	-	7.1 ± 0.9	[4]
ENMD-1068	4 mg	4.2 ± 1.0	[4]
ENMD-1068	16 mg	2.8 ± 0.5	[4]

Table 3: In Vitro and In Vivo Efficacy in Liver Fibrosis Models



Model	Treatment	Key Findings	Reference
CCl ₄ -induced fibrotic mice	ENMD-1068 (25 mg/kg or 50 mg/kg)	Significantly reduced ALT/AST levels, collagen content, and α-SMA.	[3]
Isolated Hepatic Stellate Cells (HSCs)	ENMD-1068 with TGF-β1 stimulation	Significantly decreased α-SMA, type I and III collagen, and C-terminal phosphorylation of Smad2/3. Inhibited trypsin or SLIGRL- NH2 stimulated calcium release and TGF-β1 induced Smad transcriptional activity.	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Mouse Model of Endometriosis

- Model: A red fluorescent protein-expressing xenograft model of human endometriosis was created in nude mice.
- Treatment: After endometriosis induction, mice were injected intraperitoneally with either 25 mg/kg or 50 mg/kg of ENMD-1068 or a vehicle control daily for 5 days.[5]
- Analysis: Endometriotic lesions were counted, measured, and collected. The production of IL-6 and MCP-1 was assessed by enzyme-linked immunosorbent assays (ELISAs).
 Activation of NF-κB and expression of VEGF were evaluated by immunohistochemical analyses. Cell proliferation was assessed by Ki-67 immunohistochemistry, and apoptosis was assessed by TUNEL assay.[5]



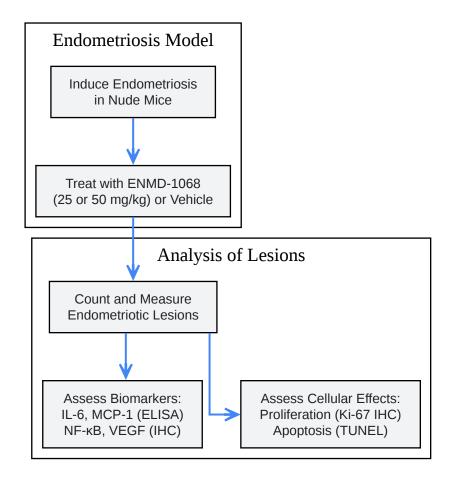
Collagen-Induced Murine Arthritis Model

- Model: Collagen-induced arthritis (CIA) was induced in DBA1 mice using collagen and Freund's Complete Adjuvant.
- Treatment: From the first day of response, mice were treated once daily for 7 days with a vehicle control, 4 mg of ENMD-1068, or 16 mg of ENMD-1068.
- Analysis: The arthritic index was monitored to assess the severity of arthritis.[4]

Liver Fibrosis Model

- In Vivo Model: Liver fibrosis was induced in mice by CCI₄ injection. Mice were treated intraperitoneally with either 25 mg/kg or 50 mg/kg of ENMD-1068 or a vehicle control twice per week for 4 weeks.[3]
- In Vivo Analysis: Serum levels of ALT and AST, liver collagen content, and α -SMA expression were measured.
- In Vitro Model: Hepatic stellate cells (HSCs) were isolated and stimulated with TGF-β1 with or without ENMD-1068.
- In Vitro Analysis: Expression levels of α-SMA, type I and III collagen, and phosphorylation of Smad2/3 were evaluated. Calcium release and Smad transcriptional activity were also assessed.[3]





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Experimental Workflow for the Mouse Model of Endometriosis.

Conclusion

The collective evidence from these target validation studies strongly supports the role of **ENMD-1068 hydrochloride** as a potent and selective antagonist of PAR2. Its ability to modulate key signaling pathways involved in inflammation, fibrosis, and cell proliferation has been demonstrated across multiple preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting PAR2 with ENMD-1068. Further investigation into the clinical efficacy and safety of this compound is warranted.



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